molecular formula C17H17NO4 B263737 N-(3-acetylphenyl)-2,6-dimethoxybenzamide

N-(3-acetylphenyl)-2,6-dimethoxybenzamide

Cat. No. B263737
M. Wt: 299.32 g/mol
InChI Key: WVRXRCGQBNDMPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-2,6-dimethoxybenzamide, also known as APDMB, is a chemical compound that has been studied extensively for its potential applications in scientific research. APDMB is a derivative of benzamide, a class of compounds that has been shown to have a variety of biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2,6-dimethoxybenzamide is not fully understood, but it is thought to involve the modulation of ion channels and receptors in the brain. N-(3-acetylphenyl)-2,6-dimethoxybenzamide has been shown to enhance the activity of GABA receptors, which are important for the regulation of neuronal excitability. It also has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects
N-(3-acetylphenyl)-2,6-dimethoxybenzamide has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to reduce seizure activity in rats with induced epilepsy, as well as to improve cognitive function in rats with induced Alzheimer's disease. N-(3-acetylphenyl)-2,6-dimethoxybenzamide has also been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-acetylphenyl)-2,6-dimethoxybenzamide in lab experiments is its relatively low toxicity and high solubility in water. This makes it easier to administer to animals and to study its effects in vivo. However, one limitation of using N-(3-acetylphenyl)-2,6-dimethoxybenzamide is its limited availability and high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for research on N-(3-acetylphenyl)-2,6-dimethoxybenzamide. One area of interest is its potential as a drug candidate for the treatment of neurological disorders, such as epilepsy and Alzheimer's disease. Further studies are needed to determine its efficacy and safety in humans. Another area of research is its potential as a tool for studying the role of ion channels and receptors in the brain. N-(3-acetylphenyl)-2,6-dimethoxybenzamide may be useful for investigating the mechanisms underlying neuronal excitability and synaptic transmission. Additionally, further studies are needed to optimize the synthesis method of N-(3-acetylphenyl)-2,6-dimethoxybenzamide and to develop more efficient and cost-effective production methods.

Synthesis Methods

The synthesis of N-(3-acetylphenyl)-2,6-dimethoxybenzamide involves the reaction of 3-acetylphenol with 2,6-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is purified using column chromatography to obtain pure N-(3-acetylphenyl)-2,6-dimethoxybenzamide. The yield of N-(3-acetylphenyl)-2,6-dimethoxybenzamide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

Scientific Research Applications

N-(3-acetylphenyl)-2,6-dimethoxybenzamide has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. One of the main areas of research is its potential as a drug candidate for the treatment of neurological disorders, such as epilepsy, Alzheimer's disease, and Parkinson's disease. N-(3-acetylphenyl)-2,6-dimethoxybenzamide has been shown to have anticonvulsant and neuroprotective effects in animal models of epilepsy and Alzheimer's disease.

properties

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

N-(3-acetylphenyl)-2,6-dimethoxybenzamide

InChI

InChI=1S/C17H17NO4/c1-11(19)12-6-4-7-13(10-12)18-17(20)16-14(21-2)8-5-9-15(16)22-3/h4-10H,1-3H3,(H,18,20)

InChI Key

WVRXRCGQBNDMPX-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CC=C2OC)OC

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CC=C2OC)OC

Origin of Product

United States

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